3-(2,3,5,6-Tetramethylphenyl)-1-propene
Description
3-(2,3,5,6-Tetramethylphenyl)-1-propene is an alkene derivative featuring a phenyl ring substituted with four methyl groups at the 2, 3, 5, and 6 positions, attached to the third carbon of a propene chain. Its molecular formula is C₁₃H₁₈, with a molecular weight of 174.28 g/mol. The tetramethyl substitution imposes significant steric hindrance and electron-donating effects, influencing its reactivity, stability, and applications in organic synthesis .
Properties
IUPAC Name |
1,2,4,5-tetramethyl-3-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-6-7-13-11(4)9(2)8-10(3)12(13)5/h6,8H,1,7H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWKRCSGQFXUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)CC=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-Tetramethylphenyl)-1-propene typically involves the alkylation of 2,3,5,6-tetramethylphenyl derivatives. One common method is the reaction of 2,3,5,6-tetramethylphenylmagnesium bromide with allyl bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,5,6-Tetramethylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Hydrogenation of the double bond can yield the saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2).
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-(2,3,5,6-tetramethylphenyl)-1-propene typically involves the Claisen–Schmidt reaction or Friedel–Crafts acylation. For instance, one method includes reacting durene with benzaldehyde in the presence of sodium hydroxide to yield the desired compound . Characterization techniques such as NMR spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound. The melting point is reported to be in the range of 117.4–118.5 °C, with specific IR and NMR spectral data confirming its molecular structure .
Organic Synthesis
Alkene Reactions : The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions including Diels-Alder reactions and cross-coupling reactions, which are essential for constructing complex organic molecules.
Chalcone Synthesis : As a precursor for chalcone derivatives, this compound can be utilized in synthesizing compounds with potential pharmacological activities .
Materials Science
Polymer Chemistry : The compound's reactivity can be exploited in polymerization processes to create new materials with desirable properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength.
Functional Materials : Research indicates that derivatives of this compound can be used to develop functional materials such as sensors or catalysts due to their electronic properties .
Case Study 1: Synthesis of Chalcone Derivatives
A study demonstrated the synthesis of various chalcone derivatives from this compound through a Claisen–Schmidt condensation reaction. The resulting chalcones exhibited significant biological activity against various cancer cell lines, highlighting the compound's potential in medicinal chemistry .
Case Study 2: Application in Material Development
In another research project, this compound was incorporated into polymer systems to investigate its effects on thermal properties. The results indicated an improvement in thermal stability compared to control samples without the compound .
Mechanism of Action
The mechanism of action of 3-(2,3,5,6-Tetramethylphenyl)-1-propene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the phenyl ring, which can stabilize intermediates and transition states. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Biological Activity
3-(2,3,5,6-Tetramethylphenyl)-1-propene is a compound of interest due to its potential biological activities. Its structure, characterized by a propene moiety attached to a tetramethyl-substituted phenyl group, suggests possible interactions with biological systems. This article reviews the biological activities associated with this compound, including antioxidant, antimicrobial, and cytotoxic properties.
Chemical Structure
The chemical formula for this compound is . The presence of multiple methyl groups on the aromatic ring enhances its lipophilicity and may influence its biological interactions.
Antioxidant Activity
Antioxidant activity is one of the most studied aspects of this compound. Various studies have reported its effectiveness in scavenging free radicals and inhibiting oxidative stress.
- DPPH Scavenging Activity : The compound demonstrated significant DPPH radical scavenging activity with an IC50 value of 7.12 ± 2.32 µg/mL, surpassing that of the standard antioxidant BHA (Butylated Hydroxyanisole) .
- Hydrogen Peroxide Scavenging : It also exhibited strong hydrogen peroxide scavenging capabilities, indicating its potential as an antioxidant agent in biological systems.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens.
- Bacterial Inhibition : The compound showed promising antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective inhibition .
- Fungal Activity : It was also tested against fungi such as Candida albicans, demonstrating moderate antifungal properties.
Cytotoxicity
Cytotoxic effects are critical for evaluating the therapeutic potential of compounds.
- Cancer Cell Lines : In vitro studies revealed that this compound exhibited cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values reflecting its potential as a chemotherapeutic agent .
Data Tables
Case Studies
Recent research has highlighted the diverse applications of compounds similar to this compound in therapeutic contexts.
- Study on Antioxidants : A study demonstrated that derivatives of propene compounds exhibit strong antioxidant properties that can mitigate oxidative stress-related diseases .
- Antimicrobial Research : Investigations into the antimicrobial efficacy of similar compounds have shown their potential in treating infections caused by resistant strains of bacteria like MRSA .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-(2,3,5,6-Tetramethylphenyl)-1-propene, and how do steric effects influence yield?
- The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions using 2,3,5,6-tetramethylbenzene derivatives and propenyl halides. Steric hindrance from the tetramethylphenyl group necessitates elevated temperatures (80–120°C) and Lewis acid catalysts like AlCl₃ or FeCl₃ to facilitate electron-deficient alkene activation . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of aromatic substrate to propenyl halide) and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR are critical for confirming substitution patterns and verifying the absence of undesired isomers. The tetramethylphenyl group produces distinct singlet peaks for methyl protons (δ ~2.2–2.5 ppm), while the propenyl moiety shows characteristic vinyl proton splitting (δ ~5.0–6.5 ppm) .
- GC-MS/HPLC : These methods assess purity (>95% is typical for research-grade material) and detect trace byproducts like chlorinated derivatives or dimerization artifacts .
Q. How does the electron-donating tetramethyl group influence the compound’s reactivity in Diels-Alder reactions?
- The tetramethylphenyl group increases electron density at the aromatic ring, enhancing its role as an electron-rich dienophile. This accelerates cycloaddition with electron-deficient dienes (e.g., maleic anhydride) but may reduce regioselectivity due to steric constraints. Kinetic studies using differential scanning calorimetry (DSC) or in situ IR spectroscopy are recommended to monitor reaction progress .
Advanced Research Questions
Q. What strategies resolve contradictory data on the compound’s thermal stability in polymer matrices?
- Discrepancies in thermal degradation temperatures (reported 180–220°C) arise from matrix interactions. Thermogravimetric analysis (TGA) under nitrogen vs. air reveals oxidation pathways, while dynamic mechanical analysis (DMA) quantifies glass transition temperature (Tg) shifts caused by plasticization . Cross-linking density measurements via swelling experiments (ASTM D2765) can clarify matrix-dependent stability .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes in metabolic studies?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron distribution, identifying potential oxidation sites. Molecular docking (AutoDock Vina) with CYP3A4 or CYP2D6 isoforms predicts binding affinities and metabolic pathways. Validation via in vitro microsomal assays (e.g., LC-MS/MS metabolite profiling) is essential .
Q. What experimental designs mitigate challenges in isolating stereoisomers during asymmetric synthesis?
- Chiral stationary phase HPLC (e.g., Chiralpak AD-H) separates enantiomers with >99% ee. Kinetic resolution using organocatalysts (e.g., proline derivatives) or enantioselective crystallization (Horeau’s method) improves efficiency. Reaction monitoring via polarimetry or circular dichroism (CD) ensures real-time stereochemical control .
Q. How does the compound’s hydrophobicity affect its partitioning in biphasic catalytic systems?
- The octanol-water partition coefficient (logP ~3.5) predicts preferential partitioning into organic phases. Studies using UV-Vis spectroscopy or fluorescence tagging in water/toluene systems quantify distribution ratios. Adjusting solvent polarity (e.g., adding ionic liquids) or surfactant-mediated microemulsions can modulate phase behavior .
Methodological Guidance
Designing a kinetic study for photodegradation under UV light:
- Use a photoreactor with controlled wavelength (254–365 nm) and intensity (5–50 mW/cm²). Sample aliquots analyzed via GC-FID at intervals (0, 15, 30, 60 min) quantify degradation products. Apparent rate constants (k) derived from pseudo-first-order kinetics models .
Validating synthetic routes using green chemistry principles:
- Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Atom economy calculations (e.g., E-factor) compare waste generation across routes. Microwave-assisted synthesis reduces energy use by 40–60% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
